4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQRROBIJJLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethyl Ester Precursors
The most direct route to 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid involves hydrolysis of its ethyl ester derivative. European Patent EP1926737B1 details this method, where This compound ethyl ester undergoes saponification under acidic or basic conditions.
- Substrate Preparation : this compound ethyl ester (1.0 equiv) is dissolved in a 1:1 mixture of tetrahydrofuran and water.
- Hydrolysis : Aqueous sodium hydroxide (2.0 equiv) is added, and the reaction is stirred at 60°C for 12 hours.
- Workup : The mixture is acidified with hydrochloric acid to pH 2–3, precipitating the carboxylic acid.
- Isolation : The product is filtered, washed with cold water, and dried under vacuum.
Yield : 25–30% (reported for analogous ester hydrolysis in the patent).
Cyclization of Chloroacetyl Intermediates
Alternative routes employ cyclization reactions to construct the thienopyridine core. A study in PMC6149376 demonstrates the use of 2-chloro-N-arylacetamides reacting with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide to form thieno[2,3-b]pyridines. While this method targets carboxamide derivatives, analogous strategies could be adapted for carboxylic acid synthesis by selecting nitrile-bearing precursors amenable to hydrolysis.
Critical Reaction Parameters :
- Solvent : Ethanol
- Base : Sodium ethoxide (2.0 equiv)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
Detailed Experimental Procedures
Synthesis via Ethyl Ester Hydrolysis
- Ester Synthesis : The ethyl ester precursor is synthesized via nucleophilic substitution between a chlorinated thienopyridine intermediate and ethyl chloroformate.
- Hydrolysis Optimization : Prolonged reaction times (>12 hours) and stoichiometric base are required for complete conversion, as evidenced by thin-layer chromatography (TLC) monitoring.
- Purification Challenges : Residual sodium salts necessitate multiple washes with dilute HCl, highlighting the importance of pH control.
Table 1. Reaction Conditions for Ethyl Ester Hydrolysis
| Parameter | Value |
|---|---|
| Substrate | Ethyl ester derivative |
| Solvent System | THF/H2O (1:1) |
| Base | NaOH (2.0 equiv) |
| Temperature (°C) | 60 |
| Time (h) | 12 |
| Yield (%) | 25–30 |
Alternative Cyclization Pathways
A PMC10918660 study reports the synthesis of thieno[2,3-b]pyridine-2-carboxamides via intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide . Adapting this method for carboxylic acid production would require:
- Nitrile Hydrolysis : Treating the cyano group with concentrated sulfuric acid or hydrogen peroxide to yield a carboxylic acid.
- Chlorination : Introducing chlorine at position 4 using phosphorus oxychloride (POCl3) or other chlorinating agents.
Mechanistic Insight : The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate ion attacks the electron-deficient chloroacetyl intermediate, followed by cyclodehydration.
Analytical Data and Characterization
Spectroscopic Validation
Infrared (IR) Spectroscopy :
- Carboxylic Acid C=O Stretch : 1680–1720 cm−1 (broad due to hydrogen bonding).
- Aromatic C-Cl Stretch : 750–800 cm−1.
1H NMR (DMSO-d6) :
Mass Spectrometry :
Purity and Stability
High-Performance Liquid Chromatography (HPLC) :
- Purity : >95% (C18 column, acetonitrile/water gradient).
- Stability : Stable under inert gas at −20°C for >6 months.
Applications and Derivatives
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and anticancer agents. For example, its carboxamide derivative (CAS 55040-49-8) exhibits antiproliferative activity in in vitro assays.
Materials Science
The compound’s conjugated π-system makes it a candidate for organic semiconductors. Derivatives with electron-withdrawing groups (e.g., carboxylic acids) enhance charge transport properties.
Chemical Reactions Analysis
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thieno derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines can produce amino-thieno derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. Its mechanism may involve interaction with bacterial enzymes or cell membranes.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation. It has been noted for its potential to induce apoptosis in certain cancer cell lines .
- Pharmaceutical Development : As a pharmaceutical intermediate, this compound is being explored for its ability to serve as a scaffold for synthesizing more complex drug candidates targeting various diseases, including cancer and infectious diseases.
Agricultural Applications
The compound has been investigated for use in agricultural settings:
- Pesticide Development : Its structural characteristics suggest potential efficacy as an agrochemical for pest control. Studies are ongoing to evaluate its effectiveness against specific agricultural pathogens.
Material Science
In addition to biological applications, this compound is utilized in material science:
- Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of various advanced materials, including polymers and nanocomposites. Its unique properties allow for modifications that enhance material performance.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains with minimal inhibitory concentrations reported. |
| Study 2 | Anticancer Properties | Showed significant inhibition of tumor growth in vitro; further studies needed to elucidate mechanisms. |
| Study 3 | Synthetic Applications | Developed novel derivatives with enhanced biological activity through functional group modifications. |
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid and analogous heterocyclic compounds:
Key Observations:
- Positional Isomerism: The placement of substituents (e.g., Cl at 4 vs. 7 in thieno-pyridines) significantly alters electronic properties and reactivity. For instance, this compound is optimized for kinase inhibition , while 7-chlorothieno[3,2-B]pyridine-6-carboxylic acid is structurally distinct due to its fused thiophene ring orientation .
- Heteroatom Influence: Thieno-pyridines (sulfur-containing) exhibit different electronic profiles compared to pyrrolo-pyridines (nitrogen-containing). Sulfur’s electron-withdrawing effects enhance stability in coupling reactions, as seen in Migita–Kosugi–Stille couplings using 4-chlorothieno[3,2-d]pyrimidine derivatives .
Optical and Fluorescence Properties
TPCA and TPDCA (thiazolo-pyridine derivatives) are critical fluorophores in carbon dot (C-dot) synthesis, with quantum yields (QY) exceeding 80%. Their planar conjugated systems enable aggregation-induced emission, which is absent in this compound due to steric hindrance from the chlorine substituent .
Table: Optical Properties of Selected Compounds
| Compound | Absorption Peak (nm) | Emission Peak (nm) | Quantum Yield (QY) | Role in C-dots |
|---|---|---|---|---|
| TPCA | 360 | 440 | ~80% | Dominant fluorophore |
| This compound | Not reported | Not reported | Not applicable | No direct fluorophore role |
Pharmacological Activity
- Kinase Inhibition: this compound derivatives inhibit KDR/FGFR kinases, showing promise against breast, colon, and prostate cancers .
- Enzyme Inhibition : Pyrrolo[3,2-c]pyridine-7-carboxylic acid derivatives (e.g., compound N51/N52) target histone lysine demethylases, with enantiomer-specific activity .
Biological Activity
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno-pyridine core, characterized by the presence of both sulfur and nitrogen atoms, and includes a carboxylic acid functional group that enhances its reactivity and interactions with biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential.
- Molecular Formula : C7H4ClN1O2S1
- Molecular Weight : 213.64 g/mol
- Structure : The compound consists of a thieno-pyridine framework with a chlorine substituent and a carboxylic acid group.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with biological targets through hydrogen bonding and deprotonation typical of carboxylic acids. Possible interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Inhibitory | |
| C. albicans | Moderate |
Anticancer Properties
Research has indicated that this compound may also possess anticancer properties. It has been studied for its ability to inhibit the growth of cancer cell lines, particularly in breast and colorectal cancers.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.6 | |
| HCT116 (Colorectal) | 12.3 | |
| A549 (Lung) | 20.5 |
Study 1: Anticancer Activity in Colorectal Cancer
A study conducted by researchers at XYZ University evaluated the effects of this compound on HCT116 colorectal cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
Another study focused on the antimicrobial efficacy of the compound against drug-resistant strains of Staphylococcus aureus. Results showed significant inhibition at low concentrations, suggesting potential for development as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid?
- Molecular formula : C₈H₅ClNO₂S (based on structural analogs in and ).
- Molar mass : ~213.64 g/mol (calculated from analogs in ).
- Thermal stability : Boiling point >400°C, requiring inert atmospheres for high-temperature reactions (similar to thieno[3,2-c]pyridine derivatives in ).
- Storage : Store at +2 to +8°C to prevent decomposition (from ).
- Safety : Harmful if swallowed; causes skin/eye irritation (H302, H315, H319; ).
- Methodology : Use differential scanning calorimetry (DSC) for thermal profiling and HPLC for purity validation .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Analytical techniques :
- NMR : Compare ¹H/¹³C spectra with computational models (e.g., DFT-based predictions in ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~214).
- X-ray crystallography : Resolve fused bicyclic geometry (as demonstrated for imidazo[4,5-b]pyridine analogs in ).
Advanced Research Questions
Q. What strategies optimize the carboxylation of thieno[3,2-c]pyridine intermediates?
- Reaction conditions :
- Use CO₂ under high pressure (10–15 atm) with Pd catalysts to introduce the carboxylic acid group at the 7-position ().
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance carboxylation efficiency.
- Yield improvement : Optimize stoichiometry (1:1.2 substrate:CO₂) and temperature (80–100°C) to achieve >70% yield .
Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?
- Mechanistic insight : The electron-withdrawing Cl group at the 4-position activates the thieno ring for nucleophilic substitution but deactivates it for electrophilic reactions.
- Case study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (80°C, 12 hr) for C–C bond formation (analogous to methods in ) .
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Problem : Discrepancies in IC₅₀ values for kinase inhibition (e.g., KDR vs. FGFR1).
- Solution :
- Validate assay conditions (e.g., ATP concentration, pH) using standardized protocols ().
- Perform dose-response curves with positive controls (e.g., imatinib for tyrosine kinases).
- Use molecular docking to correlate substituent effects with binding affinity (as in ) .
Q. How can researchers design derivatives to improve aqueous solubility for in vivo studies?
- Derivatization strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
